(3-(Benzyloxy)phenyl)methanamine
Description
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMBEHWAKBRTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451731 | |
| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104566-43-0 | |
| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Benzyloxy Phenyl Methanamine and Its Analogues
Advanced Synthetic Routes to (3-(Benzyloxy)phenyl)methanamine
The direct synthesis of this compound and its analogues can be achieved through several advanced chemical transformations. These methods are designed to efficiently construct the target arylmethanamine scaffold from readily available starting materials.
Reductive Amination Approaches to Arylmethanamine Scaffolds
Reductive amination is a cornerstone method for the synthesis of amines, including arylmethanamines. This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of this compound, the corresponding aldehyde, 3-(benzyloxy)benzaldehyde, serves as the key precursor.
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com Common reagents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH), which are mild enough not to reduce the aldehyde starting material. youtube.comyoutube.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) is another effective method. youtube.com
Kinetic studies on the reductive amination of benzaldehyde, a related substrate, using a ruthenium catalyst have provided insights into the reaction mechanism and optimization of conditions such as temperature, pressure, and catalyst concentration. researchgate.net While direct examples for 3-(benzyloxy)benzaldehyde are specific to proprietary synthesis, the general applicability of these methods is well-established in organic synthesis. youtube.comresearchgate.net Electrochemical methods have also been explored for the reductive amination of benzaldehyde, demonstrating an alternative, inner-sphere route using a silver electrocatalyst under ambient conditions. chemrxiv.org
| Starting Material | Amine Source | Reducing Agent/Catalyst | Key Features |
|---|---|---|---|
| Aldehyde/Ketone | Ammonia | NaBH₃CN | Forms primary amines; reagent is selective for the iminium ion over the carbonyl group. youtube.com |
| Aldehyde/Ketone | Primary Amine | Na(OAc)₃BH | Forms secondary amines; a less toxic alternative to NaBH₃CN. youtube.com |
| Aldehyde/Ketone | Secondary Amine | H₂/Pd/C | Forms tertiary amines; a common method in industrial applications. youtube.com |
| Benzaldehyde | Ammonia | RuCl₂(PPh₃)₃ / H₂ | Homogeneous catalysis enabling synthesis of primary amines under optimized pressure and temperature. researchgate.net |
Alkylation Reactions in Benzyloxyphenylmethanamine Synthesis
Alkylation reactions provide an alternative route to benzyloxyphenylmethanamine derivatives, often starting from a phenolic precursor. This strategy involves the formation of an ether linkage, typically through a Williamson ether synthesis, followed by transformations on other parts of the molecule to install the aminomethyl group.
For instance, the synthesis of a complex benzonitrile derivative, 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile, was achieved by reacting 3-hydroxybenzonitrile with 3-(2-quinolinylmethyloxy)benzyl chloride in the presence of potassium carbonate in DMF. prepchem.com This demonstrates the utility of alkylating a phenolic hydroxyl group to introduce the benzyloxy moiety. The resulting (benzyloxy)benzonitrile can then be reduced to the target (benzyloxy)phenyl)methanamine.
Multistep Synthetic Procedures for Complex this compound Derivatives
The this compound core is often a key intermediate in the synthesis of more complex, biologically active molecules. These multistep sequences highlight the versatility of the arylmethanamine scaffold.
A notable example is the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. researchgate.net In this procedure, the starting material, (3-(4-Chlorophenoxy)phenyl)methanamine, which is an analogue of this compound, is coupled with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in the presence of potassium carbonate in DMF under reflux conditions. researchgate.net This reaction demonstrates a nucleophilic aromatic substitution where the primary amine of the benzylic amine displaces a chlorine atom on the pyrimidine ring, yielding the final complex derivative. researchgate.net Such multistep procedures are fundamental in medicinal chemistry for building libraries of related compounds for structure-activity relationship studies. nih.gov
Precursor Synthesis and Intermediate Transformations
The efficient synthesis of this compound and its analogues relies heavily on the availability and preparation of key precursors and intermediates. The following sections detail the synthesis of critical building blocks.
Preparation of (Benzyloxy)benzonitrile Derivatives
(Benzyloxy)benzonitrile derivatives are pivotal intermediates, as the nitrile group can be readily reduced to the primary aminomethyl group. A common route to these compounds is the reduction of a corresponding benzonitrile. For example, 3-(4-Chlorophenoxy)benzonitrile was reduced to (3-(4-Chlorophenoxy)phenyl)methanamine using lithium aluminum hydride (LAH) in THF. The reaction was carried out at -5 °C and then refluxed for 3 hours, affording the product in a 68% yield. researchgate.net
The synthesis of the benzonitrile precursors themselves can be achieved through various methods. One approach involves the reaction of a phenol with a halogenated benzonitrile. The synthesis of 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile, for instance, was accomplished by heating a solution of 3-hydroxybenzonitrile and 3-(2-quinolinylmethyloxy)benzyl chloride with potassium carbonate in DMF. prepchem.com Another strategy involves the conversion of other benzoic acid derivatives into nitriles. youtube.com For example, benzamides can be dehydrated using reagents like cyanuric chloride in DMF to yield the corresponding benzonitriles. youtube.com
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(4-Chlorophenoxy)benzonitrile | LAH, THF | (3-(4-Chlorophenoxy)phenyl)methanamine | 68% | researchgate.net |
| 3-Hydroxybenzonitrile, 3-(2-quinolinylmethyloxy)benzyl chloride | K₂CO₃, DMF | 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile | Not specified | prepchem.com |
Formation of Phenolic Intermediates in Benzyloxy-Phenylmethanamine Synthesis
Phenolic intermediates, such as 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde, are crucial starting materials for introducing the benzyloxy group via etherification. The synthesis of substituted phenols, particularly aryloxy phenols, often involves metal-catalyzed cross-coupling reactions.
The Ullmann condensation is a classic method for forming diaryl ethers. For example, m-aryloxy phenols can be synthesized through the Ullmann coupling of m-methoxyphenol with iodobenzene derivatives using a copper catalyst (CuBr) and a base like cesium carbonate (Cs₂CO₃). nih.gov The resulting methoxy ether can then be cleaved using reagents like boron tribromide (BBr₃) to yield the desired phenolic intermediate. nih.gov
Another approach involves the nucleophilic aromatic substitution of a highly activated aryl halide with a phenol. The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was achieved by reacting 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures. nih.gov These methods provide access to a wide range of substituted phenolic intermediates that can subsequently be benzylated and converted to the target methanamine derivatives.
Nitrile Reduction to Primary Amine Compounds
Commonly employed methods include:
Catalytic Hydrogenation : This is often the most economical method for producing primary amines on a large scale. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are frequently used. acsgcipr.orgwikipedia.org The selection of catalyst, solvent, pH, and pressure are critical factors to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org For instance, platinum on carbon (Pt/C) has been shown to be effective for the selective hydrogenation of various benzonitriles to their corresponding benzylamines under mild conditions. researchgate.net
Metal Hydride Reagents : For laboratory-scale synthesis, stoichiometric reducing agents are common. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of nitriles to primary amines. chemguide.co.ukthieme-connect.de The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemguide.co.uk Other hydride reagents such as diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (LiBH₄), can also effectively reduce aromatic nitriles. nih.govorganic-chemistry.org
The table below summarizes various reagents used for nitrile reduction.
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| H₂ / Raney Nickel | High pressure and temperature | Cost-effective for industrial scale | Can lead to secondary/tertiary amine byproducts |
| H₂ / Pd/C or Pt/C | Varies; can be mild (e.g., 6 bar, 30 °C) researchgate.net | High efficiency, good selectivity with optimization | Cost of precious metal catalysts |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous/acidic workup chemguide.co.uk | Highly effective, broad applicability | Highly reactive, requires careful handling, produces stoichiometric waste |
| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient to reflux temperatures nih.gov | Good yields, can tolerate some functional groups nih.gov | Reagent preparation required |
Catalytic Approaches in this compound Synthesis
Catalysis offers sophisticated and efficient pathways for the synthesis and subsequent derivatization of this compound. Transition metal catalysts, in particular, enable a wide array of transformations that would be difficult to achieve through classical synthetic methods.
Palladium-Catalyzed Coupling Reactions in Derivative Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the extensive derivatization of aromatic systems. sigmaaldrich.comlibretexts.org These reactions can be applied to precursors of this compound or to the molecule itself to generate a library of analogues. Key reactions include:
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an aryl halide or triflate. It can be used to introduce new aryl or alkyl substituents onto the aromatic rings of the molecule's precursors. libretexts.org
Buchwald-Hartwig Amination : This reaction forms a new C-N bond between an aryl halide and an amine. It could be used to synthesize derivatives by reacting a halogenated version of this compound with another amine, or vice versa. sigmaaldrich.com
Heck Coupling : This reaction forms a new C-C bond by coupling an aryl halide with an alkene. sigmaaldrich.com
These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination steps. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like X-Phos), and base is critical for achieving high yields and selectivity. sigmaaldrich.comlibretexts.orgrsc.org
| Coupling Reaction | Reactants | Bond Formed | Typical Application in Derivative Synthesis |
| Suzuki-Miyaura | Aryl Halide + Organoboron Reagent | C(aryl)-C | Functionalization of the aromatic backbone |
| Buchwald-Hartwig | Aryl Halide + Amine | C(aryl)-N | Synthesis of N-aryl derivatives |
| Sonogashira | Aryl Halide + Terminal Alkyne | C(aryl)-C(alkynyl) | Introduction of alkynyl moieties |
| Heck | Aryl Halide + Alkene | C(aryl)-C(alkenyl) | Introduction of vinyl groups |
Ruthenium-Catalyzed sp³ Arylation of Benzylic Positions
A significant advancement in synthetic methodology is the direct functionalization of C-H bonds. Ruthenium-catalyzed reactions have been developed for the direct arylation of the sp³-hybridized benzylic carbon in amines. figshare.comacs.org This strategy allows for the synthesis of complex diarylmethylamines from simpler benzylic amine precursors. nih.govacs.org
The reaction typically employs a directing group, such as a 3-substituted pyridine attached to the benzylic amine nitrogen, to position the ruthenium catalyst in proximity to the target C-H bond. figshare.comnih.gov This chelation-assisted approach ensures high regioselectivity for the benzylic position. acs.orgacs.org
A common catalytic system involves a Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, with aryl halides (bromides or iodides) as the arylating agents. figshare.comacs.org An important additive in this transformation is often a carboxylate salt, like potassium pivalate. figshare.comnih.gov The reaction selectively targets the benzylic sp³ position without significant competing arylation at the sp² positions of the aromatic rings. figshare.com After arylation, the directing group can be cleaved to yield the final bis-arylated methylamine product. figshare.comacs.org
| Catalyst System | Arylating Agent | Directing Group | Key Features |
| [RuCl₂(p-cymene)]₂ / KOPiv | Aryl Bromide/Iodide | 3-Substituted Pyridine | Selective sp³ C-H arylation of the benzylic position. figshare.comacs.org |
| Ru₃(CO)₁₂ | Arylboronate Ester | 3-Substituted Pyridine | Ru(0)-catalyzed variant for direct sp³ arylation. acs.org |
Application of Other Transition Metal Catalysts in Related Syntheses
While palladium and ruthenium are prominent, other transition metals are also instrumental in synthesizing and functionalizing aromatic amines. These catalysts often provide alternative or complementary reactivity and can be more cost-effective.
Cobalt and Manganese : Well-defined cobalt(II) and manganese(I) pincer complexes have been shown to be highly efficient for the N-alkylation of amines with alcohols. organic-chemistry.org This "borrowing hydrogen" methodology is an atom-economical way to form C-N bonds, producing water as the only byproduct. organic-chemistry.org
Nickel : Nickel catalysts, such as [(PPh₃)₂NiCl₂], are effective for the mono-N-alkylation of aromatic amines with alcohols, also via the borrowing hydrogen strategy. organic-chemistry.org
Copper : Copper-catalyzed reactions, representing a more economical alternative to palladium, are widely used for C-N bond formation, including Ullmann-type couplings. vivekanandcollege.ac.in
Zirconium : Heterogeneous zirconium-based catalysts (e.g., ZrO(OH)₂) have been developed for reductive amination processes to produce aromatic tertiary amines. rsc.orgresearchgate.net
Sustainable Catalysis in the Production of Amino Aromatic Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic amines. Sustainable catalysis focuses on minimizing waste, reducing energy consumption, and using renewable resources.
Biocatalysis : The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net For instance, nitrile oxido-reductase enzymes can catalyze the reduction of a nitrile to a primary amine. google.com Artificial enzymatic cascades have been constructed in whole-cell biocatalysis systems to produce benzylamine (B48309) and its analogues from renewable feedstocks like L-phenylalanine. researchgate.net
Heterogeneous Catalysis : The development of solid catalysts that can be easily separated from the reaction mixture and recycled is a key area of sustainable chemistry. rsc.orgresearchgate.net Zirconium-based catalysts have been used for efficient reductive amination. rsc.org Rhenium-based nanocomposite catalysts embedded in 3D-printed reactors have been used for the continuous-flow hydrogenation of nitroaromatics to aromatic amines. mdpi.com
Continuous-Flow Processes : Shifting from batch to continuous-flow production can enhance safety, efficiency, and scalability. nih.gov Continuous-flow hydrogenation of nitroaromatic compounds is a significant area of research for the sustainable manufacturing of aromatic amines. mdpi.comnih.gov
| Sustainable Approach | Catalyst Type | Example Application | Key Advantage |
| Biocatalysis | Enzymes (e.g., transaminases, nitrile oxido-reductases) researchgate.netgoogle.com | Synthesis of benzylamines from amino acids researchgate.net | High selectivity, mild conditions, renewable |
| Heterogeneous Catalysis | Zirconium oxides, rsc.orgresearchgate.net supported metal nanoparticles mdpi.com | Reductive amination, rsc.org hydrogenation of nitroaromatics mdpi.com | Catalyst recyclability, simplified purification |
| Flow Chemistry | Various (e.g., supported catalysts) nih.gov | Hydrogenation of nitriles or nitroaromatics mdpi.comnih.gov | Enhanced safety, scalability, process control |
Purification and Isolation Techniques for this compound and Derivatives
The effective purification and isolation of the target compound are essential to obtain a product of high purity. The basic nature of the amine group in this compound and its derivatives dictates many of the strategies used.
Acid-Base Extraction : A standard and highly effective technique for separating amines from neutral or acidic impurities is liquid-liquid extraction. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous phase. The organic layer containing neutral impurities is discarded. The aqueous layer is then made basic (e.g., with NaOH) to deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into a fresh organic solvent.
Chromatography : Column chromatography is a ubiquitous technique for purifying compounds of moderate polarity like benzylic amines. Silica gel is a common stationary phase, though it can sometimes cause tailing with basic compounds. To mitigate this, the silica gel can be deactivated, for instance, by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine. rsc.org The choice of eluent (mobile phase), typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation.
Crystallization : If the final amine product or one of its salts is a solid, crystallization can be an excellent method for achieving high purity. The crude product is dissolved in a hot solvent in which it has high solubility and allowed to cool slowly. As the solution cools, the solubility decreases, and the pure compound crystallizes, leaving impurities behind in the solvent. For amines, it is often advantageous to form a salt, such as the hydrochloride (HCl) salt, which typically has better crystalline properties than the free base.
Distillation : For derivatives that are liquid and thermally stable, distillation (often under reduced pressure to lower the boiling point and prevent decomposition) can be used to separate the product from non-volatile impurities or other volatile components with different boiling points.
Total Synthesis Strategies Involving Benzyloxy-Phenylmethanamine Moieties
The this compound scaffold and its analogues are pivotal structural motifs in the total synthesis of various biologically active molecules and pharmaceuticals. The benzyloxy group serves as a crucial protecting group for a phenolic hydroxyl, which can be deprotected in the final stages of a synthesis to reveal the active compound. This strategy is prominently featured in the synthesis of complex therapeutic agents where chemoselectivity is paramount.
One of the notable applications of a benzyloxy-phenyl moiety is in the industrial synthesis of Fesoterodine, a muscarinic receptor antagonist used to treat overactive bladder. justia.com The synthesis of Fesoterodine involves the construction of a complex side chain attached to a benzyloxy-phenyl core. A common strategy begins with the preparation of a propionate intermediate, which is then elaborated through several steps. For instance, methyl 3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl propionate is a key intermediate that can be synthesized and then resolved to obtain the desired enantiomer. justia.com The synthesis proceeds through the formation of an amide, followed by reduction to the corresponding amine. This amine, (R)-N,N-diisopropyl-3-(2-benzyloxy-5-methylphenyl)-3-phenyl propanamine, contains the core benzyloxy-phenyl structure linked to a complex amine-bearing side chain. justia.comgoogle.com The benzyloxy group remains intact throughout these transformations, protecting the phenolic oxygen until it is removed in a later step via hydrogenolysis to yield the active metabolite. google.com
Another significant example is the synthesis of Tapentadol, an opioid analgesic. The synthesis often starts from 1-(3-(benzyloxy)phenyl)propan-1-one. google.com This starting material undergoes a series of reactions, including a Mannich-type reaction to introduce an aminomethyl group, to form (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one. google.com This key intermediate, which contains the benzyloxy-phenyl moiety, is then subjected to a Grignard reaction to construct the rest of the carbon skeleton. The resulting tertiary alcohol, (2S,3R)-3-(3-(benzyloxy)phenyl)-1-(dimethylamino)-2-methylpentan-3-ol, is then further processed. google.com The synthesis culminates in the deprotection of the benzyl (B1604629) group, typically through hydrogenolysis, to unmask the phenolic hydroxyl group, yielding Tapentadol. google.com
These total synthesis strategies highlight the utility of the benzyloxy-phenylmethanamine moiety and its precursors. The benzyl group's stability to a range of reaction conditions, coupled with its facile removal under specific hydrogenolysis conditions, makes it an ideal protecting group for the phenol functionality present in the final target molecules. The following tables outline key transformations in the synthesis of Fesoterodine and Tapentadol, illustrating the integration of the benzyloxy-phenyl moiety.
Table 1: Selected Synthetic Steps in the Total Synthesis of Fesoterodine Intermediates
| Starting Material | Key Transformation | Intermediate Formed | Reagents and Conditions | Yield |
| Racemic N,N-diisopropyl-3-(2-benzyloxy-5-methylphenyl)-3-phenyl propane amine | Optical Resolution | R-(+)-N,N-diisopropyl-3-(2-benzyloxy-5-methylphenyl)-3-phenyl propane amine Di-p-toluoyl L-tartaric acid salt | Di-p-toluoyl-L-tartaric acid, Isopropyl alcohol, water, reflux | 34% justia.com |
| (R)—N,N-Diisopropyl-3-(2-benzyloxy-5-bromophenyl)-3-Phenylpropylamine | Grignard Reaction followed by Carboxylation | (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid hydrochloride | Mg turnings, THF, ethyl bromide, iodine; then dry ice; then HCl | Not specified google.com |
| (R)-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid hydrochloride | Reduction of Carboxylic Acid | (R)-(4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)phenyl)methanol | Vitride | Not specified google.com |
| R-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol | Debenzylation (Hydrogenolysis) | (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxy methyl)phenol | Raney Nickel, Hydrogen (4-5 Kg/Cm² pressure), Methanol | Not specified google.com |
Table 2: Selected Synthetic Steps in the Total Synthesis of Tapentadol Intermediates
| Starting Material | Key Transformation | Intermediate Formed | Reagents and Conditions | Yield |
| 1-(3-(benzyloxy)phenyl)propan-1-one | Mannich Reaction | 1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | N-Methyl-N-methylene-methaneaminium chloride, acetyl chloride, acetonitrile (B52724) | Not specified google.com |
| Racemic 1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | Optical Resolution | (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | L-(-)-dibenzoyltartaric acid | Not specified google.com |
| (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | Grignard Reaction | (2S,3R)-3-(3-(benzyloxy)phenyl)-1-(dimethylamino)-2-methylpentan-3-ol | Ethyl magnesium bromide | Not specified google.com |
| Acetylated (2S,3R)-3-(3-(benzyloxy)phenyl)-1-(dimethylamino)-2-methylpentan-3-ol | Debenzylation (Hydrogenolysis) | 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol (Tapentadol) | Hydrogenolysis | Not specified google.com |
Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy Phenyl Methanamine
Reaction Pathways of the Methanamine Moiety
The methanamine group is a primary site of reactivity in (3-(Benzyloxy)phenyl)methanamine, participating in a variety of nucleophilic and amidation reactions.
Nucleophilic Reactivity of the Amine Group
The primary amine functionality of this compound renders it nucleophilic, enabling it to react with a range of electrophiles. Similar to other primary amines like benzylamine (B48309), the lone pair of electrons on the nitrogen atom can attack electron-deficient centers. wikipedia.orgnih.gov This reactivity is fundamental to its use in the synthesis of more complex molecules. For instance, it can undergo N-alkylation reactions where the benzyl (B1604629) group can later be removed by hydrogenolysis, effectively making it a masked source of ammonia (B1221849). wikipedia.org
The nucleophilicity of the amine can be influenced by the electronic properties of the aromatic ring. The benzyloxy group, while sterically bulky, can influence the electron density of the phenyl ring and, consequently, the basicity and nucleophilicity of the amine.
Amidation Reactions involving the Methanamine functionality
The primary amine of this compound readily undergoes amidation reactions with carboxylic acids and their derivatives to form stable amide bonds. researchgate.net These reactions are crucial in peptide synthesis and the creation of various pharmacologically relevant scaffolds. The reaction typically proceeds via the activation of the carboxylic acid, for example, using coupling reagents, to make it more susceptible to nucleophilic attack by the amine. nih.govmdpi.comresearchgate.net
Several methods can be employed for amidation, including the use of trimethylaluminium to facilitate the direct reaction between the carboxylic acid and the amine. researchgate.net Electrochemical methods have also been developed for direct C(sp3)–H amidation, offering an alternative route to amide bond formation. nih.gov The efficiency of these reactions can be influenced by steric hindrance and the electronic nature of both the amine and the carboxylic acid partner. nih.gov
Transformations of the Benzyloxy Phenyl Ether Linkage
The benzyloxy group serves as a common protecting group for phenols and its cleavage is a key transformation in multi-step syntheses.
Hydrolysis of the Benzyloxy Group under Controlled Conditions
The benzyl ether linkage in this compound can be cleaved under various conditions to reveal the corresponding phenol. A standard method for debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.orgresearchgate.net This method is generally efficient and clean, yielding toluene (B28343) as a byproduct. organic-chemistry.org
Orthogonal Protecting Group Strategies in Synthesis
In the synthesis of complex molecules, orthogonal protecting group strategies are essential. bham.ac.uknih.gov This involves using multiple protecting groups that can be removed selectively under different reaction conditions. nih.govmdpi.com The benzyloxy group is a key player in such strategies. For example, it is often used in conjunction with other protecting groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) in peptide synthesis. nih.gov
The benzyl group's stability to a range of conditions, yet its susceptibility to cleavage by hydrogenolysis, makes it a versatile tool. nih.gov This allows for the selective deprotection of other functional groups in its presence, enabling the stepwise construction of intricate molecular architectures. The selection of an appropriate orthogonal protecting group strategy is critical for the success of a multi-step synthesis. bham.ac.uk
Aromatic Ring Reactivity and Substituent Effects
The substituents on the benzene (B151609) ring of this compound, namely the aminomethyl and benzyloxy groups, influence its reactivity towards electrophilic aromatic substitution.
Both the aminomethyl (-CH2NH2) and benzyloxy (-OCH2Ph) groups are generally considered activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. libretexts.orglibretexts.org This is due to their ability to donate electron density to the aromatic ring, which stabilizes the carbocation intermediate formed during the reaction. libretexts.orgmsu.edumsu.edu
These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. pdx.edu In the case of this compound, the positions ortho and para to the benzyloxy group (positions 2, 4, and 6) and the position ortho to the aminomethyl group (position 4) are activated. The directing effects of multiple substituents are additive. Therefore, the most likely positions for electrophilic attack would be those activated by both groups, taking steric hindrance into account. The bulky benzyloxy group might sterically hinder attack at the ortho positions.
The reactivity of the aromatic ring can be further modulated by the reaction conditions. For example, in a strongly acidic medium, the amino group can be protonated to form an ammonium (B1175870) salt (-CH2NH3+), which is a deactivating, meta-directing group. msu.edu This highlights the importance of reaction conditions in controlling the outcome of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on this compound is governed by the directing effects of its two substituents: the aminomethyl group (-CH₂NH₂) at position 1 and the benzyloxy group (-OCH₂C₆H₅) at position 3. stackexchange.com Both are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org
Activating groups direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.pub
Aminomethyl Group (-CH₂NH₂): As a substituted alkyl group, it is a weak activator and directs ortho- and para-. The positions ortho to it are C2 and C6; the para position is C4.
Benzyloxy Group (-OCH₂C₆H₅): As an alkoxy group, it is a strong activator and directs ortho- and para-. libretexts.org The positions ortho to it are C2 and C4; the para position is C6.
Since the substituents are meta to each other, their directing effects are cooperative, or reinforcing. msu.edulibretexts.org Both groups direct incoming electrophiles to the same carbons: C2, C4, and C6. When multiple activating groups are present, the most powerful activating group exerts the dominant influence on regioselectivity. stackexchange.commasterorganicchemistry.com The benzyloxy group, being a strong resonance donor, is a more powerful activator than the weakly inductively donating aminomethyl group. libretexts.org Therefore, substitution is expected to occur predominantly at the positions most strongly activated by the benzyloxy group, which are C2, C4, and C6. Steric hindrance may play a role in the distribution of ortho versus para products. libretexts.org
Influence of Benzyloxy and Other Substituents on Electronic Properties
The reactivity of the phenyl ring in this compound is significantly enhanced by the electronic contributions of its substituents. Both the benzyloxy and aminomethyl groups are electron-donating, which increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgchemistry.coach
Benzyloxy Group: This group exerts a strong electron-donating resonance effect (+R or +M) due to the lone pairs on the oxygen atom, which are delocalized into the π-system of the ring. This powerful resonance effect outweighs its electron-withdrawing inductive effect (-I), which arises from the electronegativity of the oxygen atom. libretexts.org The net result is strong activation of the ring, particularly at the ortho and para positions. libretexts.org Studies on related benzyloxy-containing compounds confirm the electron-donating and activating nature of this group. nih.gov
Aminomethyl Group: This substituent functions as a weak electron-donating group primarily through an inductive effect (+I). The alkyl (-CH₂-) portion pushes electron density towards the ring. msu.edu The primary amine itself is a very strong activating group, but its direct resonance effect is insulated from the ring by the intervening methylene (B1212753) carbon.
The cumulative effect of a strong resonance-donating group and a weak inductively-donating group is a highly activated benzene ring, poised for rapid electrophilic substitution. msu.edu
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies illuminate the precise pathways through which transformations occur, including the nature of intermediates and transition states.
Elucidation of Reaction Mechanisms in Derivatization
The this compound molecule offers two primary sites for derivatization: the primary amine and the aromatic ring. Derivatization of the amine is common and mechanistically straightforward. For example, N-acylation with an agent like benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. nih.gov The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the stable N-benzylacetamide derivative. wikipedia.org Similarly, reactions with aldehydes or ketones form Schiff bases (imines) through nucleophilic addition to the carbonyl group, followed by dehydration.
Derivatization can also occur at the benzylic carbon of the aminomethyl group, though this typically requires specific reagents like strong oxidizing agents. ias.ac.inchemistry.coach
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of intermediates and transition states.
Electrophilic Aromatic Substitution: The mechanism for EAS involves a two-step process where the initial attack of the electrophile on the aromatic ring is the slow, rate-determining step. msu.edu This step disrupts aromaticity and forms a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.comwikipedia.org The subsequent fast step is the removal of a proton to restore the stable aromatic ring. byjus.com The electron-donating benzyloxy and aminomethyl groups stabilize the positive charge of the arenium ion intermediate, which lowers the activation energy of the rate-determining step and thus increases the reaction rate. libretexts.orgyoutube.com
Reactions at the Amine: Kinetic studies on the reactions of benzylamines with other molecules provide insight into these processes. For instance, the addition of benzylamines to activated alkenes in acetonitrile (B52724) has been shown to proceed via a single-step mechanism involving a four-membered cyclic transition state where C-N bond formation and proton transfer occur concurrently. koreascience.kr Kinetic isotope effect (kH/kD) studies using deuterated benzylamines (R-ND₂) are crucial in supporting such mechanisms. researchgate.netrsc.org A significant kH/kD value (>1) indicates that the N-H bond is being broken in the rate-determining step. ias.ac.inkoreascience.kr
Role of Intermediates in Complex Reaction Sequences
The structure and stability of transient intermediates are paramount in determining the course of a reaction.
Arenium Ion Intermediate in EAS: In the electrophilic substitution of this compound, the key intermediate is the arenium ion. vaia.com When the electrophile attacks at the positions ortho or para to the benzyloxy group (C2, C4, C6), the resulting carbocation is significantly stabilized. The positive charge can be delocalized onto the benzyloxy oxygen atom via resonance, creating a particularly stable fourth resonance contributor (an oxonium ion). libretexts.orglibretexts.org This additional stabilization is why alkoxy groups are such strong ortho, para-directors. The aminomethyl group also helps stabilize the positive charge at these positions through its inductive effect. Attack at other positions does not allow for this level of stabilization, making those pathways less favorable. libretexts.org While the arenium ion is a widely accepted intermediate, some studies suggest that for certain EAS reactions, the process may proceed through a concerted, single transition state without a discrete ion pair intermediate. nih.gov
Intermediates in Other Reactions: In reactions involving the amine group, such as addition to polarized double bonds, the mechanism may involve a zwitterionic intermediate or proceed concertedly to avoid a high-energy charge-separated species, especially in non-polar solvents. rsc.org Reactions involving the benzylic C-H bonds of the aminomethyl group can proceed through benzylic radical or benzylic carbocation intermediates, which are stabilized by resonance with the adjacent phenyl ring. chemistry.coachcurlyarrows.com This stabilization accounts for the enhanced reactivity of the benzylic position. wikipedia.org
Medicinal Chemistry Applications of 3 Benzyloxy Phenyl Methanamine and Its Derivatives
Design and Synthesis of New Chemical Entities (NCEs) Utilizing the (3-(Benzyloxy)phenyl)methanamine Scaffold
The this compound core structure serves as a versatile template for the design and synthesis of New Chemical Entities (NCEs). Medicinal chemists utilize this scaffold to construct complex molecules aimed at a variety of biological targets. The synthesis strategies often involve modifying the aminomethyl group, the phenyl rings, or using the entire fragment as a building block for larger molecules.
For instance, derivatives have been synthesized by reacting the parent amine with various electrophiles. One common approach is the synthesis of N-benzyl phenethylamines. nih.gov Another synthetic route involves the Claisen-Schmidt condensation to produce benzyloxy chalcones, which are precursors to various heterocyclic compounds. nih.gov
More complex derivatives are also accessible. Researchers have successfully synthesized (2-(benzyloxy)phenyl)methanamine (B111105) derivatives as potent inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). acs.orgnih.gov This was achieved through chemical modifications of a previously identified type I protein arginine methyltransferases (PRMTs) inhibitor. acs.orgnih.gov Similarly, the scaffold has been incorporated into benzyloxyphenyl-methylaminophenol structures to create inhibitors of the STAT3 signaling pathway. nih.gov The synthesis of these compounds often begins from a virtual screening hit, followed by the generation of a series of analogues to explore the structure-activity relationship (SAR). nih.gov
The synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives for Parkinson's disease starts with the condensation of 2-aminothiophenol (B119425) with 2,4-dihydroxybenzaldehyde, followed by reaction with substituted benzyl (B1604629) chlorides or bromides. nih.gov Furthermore, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been prepared via azide (B81097) coupling of a propanhydrazide intermediate with various amines, demonstrating the modularity of syntheses starting from related benzyloxy structures. mdpi.com This highlights the adaptability of the benzyloxy-phenyl moiety in generating libraries of compounds for biological screening.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from the this compound scaffold. These studies systematically investigate how chemical modifications to the molecule's structure influence its biological activity.
The spatial arrangement of functional groups, known as isomerism, can have a profound effect on a molecule's interaction with its biological target. For derivatives of this compound, both positional isomerism (the location of substituents on the aromatic rings) and stereoisomerism (the 3D arrangement of atoms) are critical determinants of biological activity.
Studies on related scaffolds have shown that the position of substituents is key. For example, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of a phenyl ring was strongly preferred over the 3- or 4-positions for inhibitory activity against USP1/UAF1 deubiquitinase. acs.org Research on antimicrobial peptidomimetics has also demonstrated that altering the spatial positioning of hydrophobic and hydrophilic groups (positional isomerism) significantly impacts antibacterial efficacy and the spectrum of activity against different bacterial strains. nih.gov For example, one isomer might show enhanced efficacy against Pseudomonas aeruginosa, while another is more active against Acinetobacter baumannii. nih.gov
Stereochemistry, another facet of isomerism, is also pivotal. Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is biologically active. nih.gov For instance, in the case of the herbicide MRC-01, which has a single chiral center, the herbicidal activity was found in only one of its two optical isomers. researchgate.net This highlights that the specific three-dimensional shape of a molecule is essential for its interaction with biological receptors or enzymes, a principle that applies to derivatives of the this compound scaffold. nih.govresearchgate.net
The nature and position of substituents on the phenyl rings of this compound derivatives are critical modulators of biological potency. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents influence how the molecule binds to its target protein. lumenlearning.comlibretexts.org
Extensive SAR studies on N-benzyl phenethylamines revealed that nonpolar substituents, such as halogens and alkyl groups, at the 4-position of the phenethylamine (B48288) ring generally increased binding affinity for serotonin (B10506) receptors. nih.gov Conversely, substituents capable of hydrogen bonding, like -OH or -NH2, tended to decrease affinity. nih.gov In another study on tetrahydroacridin-9-amine derivatives, dimethoxy substitution on the benzyl group led to potent inhibition of butyrylcholinesterase. drugbank.com
The effect of a substituent can be highly position-dependent. For (benzoylaminophenoxy)phenol derivatives developed as anti-prostate cancer agents, introducing a small substituent at the 2-position of the central benzene (B151609) ring was found to increase activity. nih.gov In the development of CARM1 inhibitors based on a (2-(benzyloxy)phenyl)methanamine structure, specific modifications led to a compound with remarkable potency (IC₅₀ = 2 ± 1 nM) and selectivity. nih.gov Systematic exploration of substituents allows for the fine-tuning of a compound's activity against its intended target. nih.gov
The following table summarizes SAR findings for various derivatives, illustrating the impact of different substituents on biological activity.
| Scaffold | Substituent Variation | Biological Target | Effect on Potency | Reference |
| N-Benzyl-2-phenylpyrimidin-4-amine | 2-CF₃-phenyl vs. 3-CF₃/4-CF₃-phenyl | USP1/UAF1 | 2-position favored; 3- and 4-position derivatives inactive | acs.org |
| N-Benzyl Phenethylamines | 4-position: Halogens, alkyl groups vs. H-bond donors | 5-HT₂A/2C Receptors | Nonpolar groups increased affinity; H-bond donors decreased affinity | nih.gov |
| (Benzoylaminophenoxy)phenols | Small substituent at 2-position of central ring | Androgen Receptor | Increased anti-prostate cancer activity | nih.gov |
| (2-(Benzyloxy)phenyl)methanamine derivatives | Modifications on the core structure | CARM1 | Resulted in a highly potent and selective inhibitor (IC₅₀ = 2 nM) | nih.gov |
Optimizing a drug candidate involves more than just maximizing its potency; it requires tailoring the entire molecular structure to achieve a desirable pharmacological profile, including absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold offers multiple points for modification to achieve this balance.
The benzyloxy group itself enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes. smolecule.com This can be balanced by introducing a salt form, such as a hydrochloride, which improves aqueous solubility and is critical for many synthetic applications and formulation. smolecule.com
In the development of neuroprotective agents, a lead compound was modified to create a series of benzyloxy benzamide (B126) derivatives with improved drug-like properties. nih.gov This optimization effort led to a compound that not only had enhanced neuroprotective activity but also showed good pharmacokinetic properties, such as a suitable half-life after both oral and intravenous administration. nih.gov Similarly, modifications to a quinoxaline (B1680401) scaffold, a related heterocyclic system, were undertaken to improve pharmacokinetic characteristics for anticancer drug development. mdpi.com These examples demonstrate that strategic structural modifications are essential for converting a potent but flawed lead compound into a viable drug candidate.
Development of Novel Drug Candidates
The insights gained from SAR studies on this compound derivatives have enabled the development of novel drug candidates targeting a range of diseases.
Derivatives built upon the (benzyloxy)phenyl)methanamine scaffold have been designed to selectively interact with specific biological pathways implicated in various diseases, most notably cancer and neurological disorders.
In oncology, a significant focus has been on inhibiting enzymes that play a role in tumor growth and progression. Researchers have developed potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) from a (2-(benzyloxy)phenyl)methanamine lead compound. acs.orgnih.gov CARM1 is a promising therapeutic target in several cancers, and a derivative from this class showed good antitumor efficacy in a melanoma xenograft model. acs.orgnih.gov Another cancer-related target is the STAT3 signaling pathway, which has been successfully targeted by benzyloxyphenyl-methylaminophenol derivatives. nih.gov Furthermore, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been identified as broad-spectrum antiproliferative agents that are believed to function through the inhibition of HDAC-6. mdpi.com
In the field of neurodegenerative diseases, derivatives have been developed as multifunctional agents. For Parkinson's disease, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in dopamine (B1211576) metabolism. nih.gov For ischemic stroke, benzyloxy benzamide derivatives were created to disrupt the protein-protein interaction between PSD95 and nNOS, a key interaction in the neuronal damage pathway. nih.gov Additionally, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists, showing promise in a mouse model of neuropathic pain. nih.gov
The table below lists several drug candidates and their targeted pathways.
| Compound Class | Targeted Pathway/Disease | Mechanism of Action | Reference |
| (2-(Benzyloxy)phenyl)methanamine Derivatives | Melanoma (Cancer) | Inhibition of CARM1 | acs.orgnih.gov |
| Benzyloxyphenyl-methylaminophenol Derivatives | Cancer | Inhibition of STAT3 Signaling Pathway | nih.gov |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides | Cancer | Inhibition of HDAC-6 | mdpi.com |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid Derivatives | Neuropathic Pain | Antagonism of GPR34 | nih.gov |
| Benzyloxy Benzamide Derivatives | Ischemic Stroke | Disruption of PSD95-nNOS Protein-Protein Interaction | nih.gov |
| 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives | Parkinson's Disease | Inhibition of Monoamine Oxidase B (MAO-B) | nih.gov |
Identification of Lead Compounds and Their Optimization
The process of identifying a lead compound is a critical step in drug discovery, involving the identification of a chemical structure with promising biological activity against a specific target. Once a lead is identified, lead optimization is employed to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.govnih.govyoutube.com This iterative process typically involves chemical modifications of the lead scaffold and analysis of the resulting structure-activity relationships (SAR). nih.gov
While specific lead optimization campaigns focusing solely on this compound are not extensively documented in publicly available literature, the principles of this process can be applied to this scaffold. General strategies for lead optimization include:
Functional Group Modification: Altering or substituting functional groups to improve interactions with the biological target. For the this compound scaffold, this could involve modification of the benzyloxy group, substitution on either phenyl ring, or derivatization of the methanamine group.
Isosteric and Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic parameters.
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design more potent and selective inhibitors.
A study on biphenylaminoquinoline derivatives with benzyloxy substituents as potential anticancer agents illustrates the principles of lead optimization. nih.gov In this research, various substituents were attached to the benzyloxy group at either the meta or para position of a biphenyl (B1667301) ring to explore the SAR and enhance cytotoxic activities against cancer cell lines. nih.gov This approach of systematically modifying a core structure containing a benzyloxy-phenyl moiety highlights a common strategy in lead optimization that could be applied to derivatives of this compound.
The following table summarizes general strategies for lead optimization that are applicable to derivatives of this compound.
| Optimization Strategy | Description | Potential Application to this compound |
| SAR-Directed Optimization | Establishing relationships between chemical structure and biological activity to guide the synthesis of more potent and selective compounds. nih.gov | Systematic modification of the substitution pattern on both the benzyl and phenyl rings to improve target engagement. |
| Pharmacophore-Oriented Design | Identifying the essential structural features required for biological activity and using them to design new molecules. nih.gov | Utilizing the benzyloxy-phenyl-methanamine core as a pharmacophore for designing new inhibitors for various targets. |
| Structural Simplification | Reducing the complexity of a lead compound to improve synthetic accessibility and pharmacokinetic properties. nih.gov | Simplifying the benzyloxy group or other substituents to enhance drug-like properties. |
Hybrid Molecule Design incorporating (Benzyloxy)phenyl)methanamine Fragments
Hybrid molecule design is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. rsc.orgnih.gov This approach aims to create novel chemical entities with improved affinity, efficacy, and selectivity, or to develop multi-target ligands that can modulate multiple biological pathways involved in a disease. rsc.orgnih.gov The this compound scaffold, with its distinct structural components, is a suitable candidate for incorporation into hybrid molecules.
While specific examples of hybrid molecules incorporating the this compound fragment are not widely reported, related research provides insights into how this scaffold could be utilized. For instance, a study on novel alaninamide derivatives with anticonvulsant activity involved the design of hybrid molecules by combining a parent compound with a (4-(benzyloxy)phenyl)methanamine fragment. nih.gov This strategy aimed to leverage the favorable properties of both molecular parts to create a more effective antiseizure agent. nih.gov
The general principles of hybrid molecule design that could be applied to the this compound scaffold are outlined in the table below.
| Design Principle | Description | Potential Application with this compound |
| Pharmacophore Merging | Combining the key structural features of two different pharmacophores into a single molecule. | Merging the this compound scaffold with another known inhibitor of a therapeutic target. |
| Linker-Based Design | Connecting two or more pharmacophores with a linker of appropriate length and flexibility. nih.gov | Using the methanamine group to link the benzyloxyphenyl fragment to another bioactive moiety. |
| Fused Hybrids | Fusing two or more cyclic systems to create a rigid hybrid molecule. | Fusing the phenyl ring of the scaffold with another heterocyclic ring system known for a specific biological activity. |
Therapeutic Areas of Investigation for this compound Analogues
Analogues of this compound have been investigated for their potential therapeutic applications in several areas, most notably in the fields of oncology and neurology.
Anticonvulsant Activity Studies
Derivatives of (benzyloxy)phenyl)methanamine have been synthesized and evaluated for their anticonvulsant properties. In one study, a series of novel alaninamide derivatives were developed, incorporating a (4-(benzyloxy)phenyl)methanamine fragment. nih.gov Among these, a lead compound emerged that demonstrated significant protection in mouse seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.gov Another study investigated [4-(benzyloxy)benzyl]aminoalkanol derivatives, with several compounds exhibiting 100% anti-MES protection in mice. researchgate.net These findings highlight the potential of the benzyloxy-phenyl-methanamine scaffold in the development of new anticonvulsant drugs.
The table below summarizes the anticonvulsant activity of a lead compound from the alaninamide derivative series. nih.gov
| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) ED₅₀ (mg/kg, i.p.) |
| Compound 5 | 48.0 | 45.2 | 201.3 |
Antileishmanial Activity of Related Oxadiazole Derivatives
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem. The search for new, effective, and less toxic antileishmanial drugs is a priority in medicinal chemistry. In this context, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole (B1194373) ring, have shown promise. While direct studies on this compound-containing oxadiazoles (B1248032) for antileishmanial activity are not extensively documented, research on related structures provides valuable insights.
The synthesis of various 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazide precursors. For instance, substituted aromatic acid hydrazides can be reacted with reagents like β-benzoyl propionic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring. nih.gov This synthetic strategy could potentially be adapted to create oxadiazoles incorporating the benzyloxyphenyl moiety.
Studies on other oxadiazole derivatives have demonstrated their potential against Leishmania. For example, some synthesized oxadiazole compounds have been screened for their activity against parasites. mdpi.com Although the specific benzyloxy-phenyl structure is not mentioned in these particular studies, the established antileishmanial potential of the oxadiazole core suggests that derivatives incorporating the this compound scaffold could be promising candidates for future investigation.
Research into HIV-1 Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This makes it a prime target for antiretroviral therapy. The development of integrase strand transfer inhibitors (INSTIs) has been a major advancement in the treatment of HIV-1 infection. mdpi.com
Research in this area has explored a wide range of chemical scaffolds. While direct studies on this compound as an HIV-1 integrase inhibitor are limited, the exploration of benzyl-containing heterocyclic compounds is relevant. For instance, 1H-benzylindole analogues have been identified as a novel series of HIV integrase inhibitors. nih.gov Molecular modeling and structure-activity relationship (SAR) studies led to the identification of potent congeners that inhibit the replication of various HIV strains. nih.gov
The general structure of many HIV-1 integrase inhibitors features a core that can chelate metal ions in the enzyme's active site, often accompanied by a hydrophobic benzyl group. researchgate.net For example, the development of the approved drug raltegravir (B610414) involved the optimization of N-methylpyrimidinone scaffolds, which included modifications with fluorobenzyl moieties. mdpi.com This highlights the importance of the benzyl group in the design of potent integrase inhibitors. Given these precedents, derivatives of this compound represent a plausible, yet underexplored, avenue for the discovery of new HIV-1 integrase inhibitors.
Investigation of GPR34 Antagonists for Neuropathic Pain
G protein-coupled receptor 34 (GPR34) has been identified as a potential therapeutic target for various diseases, including neuropathic pain. nih.gov This has spurred research into the discovery of potent and selective GPR34 antagonists.
A recent study reported the discovery of a new class of GPR34 antagonists based on a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold. nih.gov Through structure-activity relationship (SAR) studies, a lead compound, designated as 5e, was identified. nih.gov This compound demonstrated significant potency in inhibiting GPR34 activity in cellular assays. nih.gov
Table 1: In Vitro Activity of GPR34 Antagonist 5e
| Assay | IC₅₀ Value |
|---|---|
| GloSensor cAMP Assay | 0.680 μM |
| Tango Assay | 0.059 μM |
Data sourced from a study on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. nih.gov
Furthermore, compound 5e was shown to inhibit the phosphorylation of ERK1/2 induced by lysophosphatidylserine (B10771985) in a dose-dependent manner in cells expressing GPR34. nih.gov Importantly, it exhibited excellent efficacy in a mouse model of neuropathic pain, suggesting its potential for in vivo applications. nih.gov This research highlights the utility of the benzyloxyphenyl scaffold in developing novel treatments for neuropathic pain by targeting the GPR34 receptor.
Hypoglycemic Activity and FFAR1 Agonism
Free fatty acid receptor 1 (FFAR1), also known as GPR40, is a promising target for the treatment of type 2 diabetes mellitus (T2DM). nih.gov Agonists of FFAR1 can stimulate glucose-dependent insulin (B600854) secretion, offering a therapeutic approach with a reduced risk of hypoglycemia. mdpi.com
Derivatives of benzyloxyphenylpropanoic acid have been investigated as FFAR1 agonists. nih.govmdpi.com In one study, structural analogs of a lead compound, QS-528, were synthesized based on a (hydroxyphenyl)propanoic acid core bearing a bornyl fragment. nih.gov These compounds, including those with a meta-substituted benzyloxy linkage, were found to activate FFAR1. nih.gov
Subsequent research on bornyl-containing derivatives of benzyloxyphenylpropanoic acid, such as QS-619, confirmed their activity as FFAR1 agonists. mdpi.comnih.gov In a diet-induced model of T2DM, compound QS-619 demonstrated a hypoglycemic effect. mdpi.comnih.gov Both QS-528 and QS-619 were found to increase insulin and glucose-dependent insulinotropic polypeptide concentrations in mice, indicating they are likely full FFAR1 agonists. mdpi.comnih.gov
Table 2: In Vivo Effects of Benzyloxyphenylpropanoic Acid Derivatives
| Compound | Effect in T2DM Model | Presumed Mechanism |
|---|---|---|
| QS-619 | Hypoglycemic effect | Full FFAR1 agonist |
| QS-528 | Hepatoprotective effect | Full FFAR1 agonist |
Data from in vivo studies on bornyl-containing derivatives. mdpi.comnih.gov
These findings underscore the potential of benzyloxyphenyl-based structures in the development of new oral hypoglycemic agents for the management of T2DM. nih.govmdpi.com
Adenosine (B11128) A1 Receptor Agonist Research
The adenosine A1 receptor (A1AR) is a G protein-coupled receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery. nih.gov Selective activation of A1AR is a promising strategy for treating conditions like pain, epilepsy, and heart arrhythmias. nih.gov
Research into A1AR agonists has included the synthesis and evaluation of benzyloxy derivatives of known adenosine receptor agonists like N6-cyclopentyl adenosine (CPA). nih.gov A derivative known as BnOCPA has been identified as a high-potency, selective A1AR full agonist. nih.gov
Further studies have focused on creating extended derivatives of BnOCPA to improve its A1AR selectivity and potency. nih.gov Molecular modeling has suggested that a hydrophobic subpocket in the receptor contributes to the high affinity and selectivity of these benzyloxy-substituted compounds. nih.gov While the core structure is not this compound itself, this research demonstrates the significance of the benzyloxy moiety in achieving potent and selective A1AR agonism. The development of these compounds provides valuable tools for further research into the therapeutic potential of targeting the adenosine A1 receptor. nih.gov
Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Disease Research
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline. One therapeutic strategy involves the inhibition of cholinesterases to increase acetylcholine (B1216132) levels in the brain. While acetylcholinesterase (AChE) has been the primary target, butyrylcholinesterase (BChE) has emerged as an important target, especially in later stages of the disease. nih.gov
In the search for new BChE inhibitors, a series of N-benzyl benzamide derivatives were developed and shown to be selective sub-nanomolar inhibitors of BChE. nih.gov Although not direct derivatives of this compound, this work highlights the utility of the benzyl moiety in designing potent and selective BChE inhibitors.
More directly related, a study on benzoxazole-oxadiazole derivatives investigated their potential as anti-Alzheimer's agents by evaluating their inhibitory activity against both AChE and BChE. nih.gov While the benzyloxy-phenyl group was not the central scaffold, the study demonstrates the broader interest in complex aromatic structures for cholinesterase inhibition. One study identified a selective and reversible BChE inhibitor, compound 8e, through virtual screening and lead optimization, which showed promise in improving cognitive function in animal models of AD. researchgate.net
Table 3: Inhibitory Activity of Selected Compounds against Cholinesterases
| Compound Class | Target | Potency |
|---|---|---|
| N-benzyl benzamides | BChE | Sub-nanomolar IC₅₀ values |
| Benzoxazole-oxadiazoles | AChE and BuChE | IC₅₀ values in the low micromolar range |
Data compiled from studies on N-benzyl benzamide and benzoxazole-oxadiazole derivatives. nih.govnih.gov
The exploration of diverse chemical scaffolds, including those with benzyloxy-phenyl characteristics, continues to be a fruitful area of research for the development of novel therapies for Alzheimer's disease.
Antimicrobial Activity of Benzyloxy-Phenyl Guanidine (B92328) and Aminoguanidine (B1677879) Hydrazone Derivatives
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Guanidine and aminoguanidine hydrazone derivatives have been investigated for their antibacterial properties. mdpi.comnih.gov
A study involving a series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives demonstrated their in vitro activity against Staphylococcus aureus and Escherichia coli. mdpi.com Several compounds with a benzyloxy substituent showed potent inhibitory activity, with minimal inhibitory concentration (MIC) values in the low µg/mL range. mdpi.comnih.gov
For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (compound 9m) was particularly potent against both bacterial strains. mdpi.com In the aminoguanidine hydrazone series, the 3-(4-trifluoromethyl)-benzyloxy derivative (compound 10d) showed excellent activity against S. aureus. mdpi.comnih.gov
Table 4: Antimicrobial Activity of Selected Benzyloxy-Phenyl Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | S. aureus | 0.5 |
| E. coli | 1 | |
| 3-(4-trifluoromethyl)-benzyloxy derivative (10d) | S. aureus | 1 |
| E. coli | 16 |
MIC values from in vitro studies on benzyl guanidine and aminoguanidine hydrazone derivatives. mdpi.comnih.gov
These results indicate that the benzyloxy-phenyl guanidine and aminoguanidine hydrazone scaffolds are promising leads for the development of new antibiotics to combat bacterial infections, including those caused by resistant strains. mdpi.comnih.gov
Drug Discovery Processes and Contributions of this compound
The this compound scaffold and its isomers are significant starting points in drug discovery, providing a versatile template for the development of potent and selective inhibitors for various biological targets. The journey from an initial "hit" compound to a potential drug candidate often involves extensive structure-activity relationship (SAR) studies, where systematic modifications of the molecule are made to enhance its desired biological activity and properties.
As Inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1)
CARM1, a protein arginine methyltransferase, has emerged as a promising therapeutic target for various cancers. In the quest for CARM1 inhibitors, a series of (2-(benzyloxy)phenyl)methanamine derivatives were synthesized and evaluated. acs.org A key compound, ZL-28-6, showed activity against CARM1 and served as a lead for further optimization. acs.org Through chemical modifications, researchers developed compound 17e , which demonstrated remarkable potency and selectivity for CARM1 with an IC₅₀ value of 2 ± 1 nM. acs.org This compound also showed significant antiproliferative effects against melanoma cell lines and good antitumor efficacy in a melanoma xenograft model, highlighting the potential of this chemical scaffold in developing anticancer agents. acs.org
Interactive Table: CARM1 Inhibition by (2-(Benzyloxy)phenyl)methanamine Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Activity |
| ZL-28-6 (6) | CARM1 | - | - | Lead Compound |
| 17e | CARM1 | 2 ± 1 | Melanoma | Potent Antiproliferative Effects |
As Inhibitors of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another critical target in cancer therapy. nih.gov A virtual screening effort identified a benzyloxyphenyl-methylaminophenol scaffold as a novel STAT3 inhibitor. nih.govresearchgate.net Based on this initial hit compound (1 ), a series of analogues were designed and synthesized to find more potent inhibitors. nih.gov This process led to the discovery of compounds 4a and 4b , which exhibited superior activity against the IL-6/STAT3 signaling pathway, with IC₅₀ values of 7.71μM and 1.38μM, respectively. nih.govresearchgate.net Furthermore, compound 4a displayed potent antiproliferative activity against the MDA-MB-468 breast cancer cell line with an IC₅₀ value of 9.61μM. nih.govresearchgate.net
Interactive Table: STAT3 Pathway Inhibition by Benzyloxyphenyl-Methylaminophenol Derivatives
| Compound | Target/Pathway | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| 1 | IL-6/STAT3 | - | - | - |
| 4a | IL-6/STAT3 | 7.71 | MDA-MB-468 | 9.61 |
| 4b | IL-6/STAT3 | 1.38 | - | - |
As Monoamine Oxidase (MAO) Inhibitors
The benzyloxybenzene motif is a key pharmacophore in the design of Monoamine Oxidase (MAO) inhibitors, which are crucial for treating neurodegenerative diseases. nih.gov Inspired by the FDA-approved drug safinamide, which contains a 3-fluoro-(benzyl)-benzyloxy unit, researchers synthesized a series of isatin-based benzyloxybenzene derivatives. nih.gov These compounds were evaluated for their ability to inhibit MAO-A and MAO-B. The findings revealed that the inhibitory activity was generally more profound against MAO-B. nih.gov Compound ISB1 was the most potent MAO-B inhibitor with an IC₅₀ of 0.124 ± 0.007 μM, followed closely by ISFB1 with an IC₅₀ of 0.135 ± 0.002 μM. ISFB1 was also the most potent inhibitor of MAO-A. nih.gov
Interactive Table: MAO Inhibition by Isatin-Based Benzyloxybenzene Derivatives
| Compound | Target | IC₅₀ (µM) |
| ISB1 | MAO-B | 0.124 ± 0.007 |
| ISFB1 | MAO-B | 0.135 ± 0.002 |
| ISFB1 | MAO-A | - (Most Potent) |
As Antimicrobial Agents
The versatility of the benzyloxyphenyl scaffold extends to the development of antimicrobial agents. A series of novel (E)-3-(4-(Benzyloxy) phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3- yl) propan-1-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities. rkmmanr.org The presence of the 1,3-thiazolidine ring incorporated with an imine moiety and various functional groups on the benzyloxyphenyl structure contributed to their enhanced antimicrobial effects. rkmmanr.org The compounds, including AAP-1 and AAP-4 , showed promising minimum inhibitory concentration (MIC) values against a range of Gram-negative and Gram-positive bacteria, as well as fungi. rkmmanr.org Molecular docking studies suggested a high binding affinity between these compounds and microbial proteins. rkmmanr.org
Interactive Table: Antimicrobial Activity of Benzyloxyphenyl Derivatives
| Compound | Organism | Type | Activity (MIC in lg/mL) |
| AAP-1 | Various Bacteria & Fungi | Antimicrobial | Good to Excellent |
| AAP-4 | Various Bacteria & Fungi | Antimicrobial | Good to Excellent |
Biological Activity and Molecular Interactions of 3 Benzyloxy Phenyl Methanamine Analogues
Interaction with Enzymes, Receptors, and Other Proteins
Analogues of (3-(Benzyloxy)phenyl)methanamine have been investigated for their ability to interact with and modulate the function of a variety of protein targets. These interactions are fundamental to their observed biological effects and are explored through detailed enzyme inhibition and ligand binding studies.
Influence on Cellular Signaling Pathways
By interacting with key proteins, analogues of this compound can significantly influence intracellular signaling pathways, leading to a range of cellular responses.
As mentioned previously, benzyloxychalcone derivatives have been shown to modulate the PI3K/Akt signaling pathway. acs.orgmdpi.com This pathway is central to many cellular processes, and its modulation can impact cell growth, survival, and metabolism. The inhibition of this pathway by certain chalcone (B49325) derivatives is a key mechanism behind their observed anticancer effects. acs.org
Furthermore, some benzyloxyphenyl derivatives have demonstrated anti-neuroinflammatory properties. For example, compound 3h, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivative, was found to relieve the rise in oxidative stress levels induced by lipopolysaccharide (LPS) in BV-2 microglial cells. nih.gov It also showed a potent inhibitory effect on the production of the pro-inflammatory cytokine TNF-α, with an inhibition rate of 52.5% at a concentration of 10.0 μM. nih.gov These findings suggest that such compounds can interfere with inflammatory signaling cascades in the central nervous system.
Modulation of Biological Processes (e.g., glucose uptake)
A notable biological effect of some this compound analogues is their ability to modulate glucose metabolism, particularly glucose uptake into cells. This has significant implications for the potential development of treatments for metabolic disorders like type 2 diabetes.
Studies have shown that 2'-benzyloxychalcone derivatives can stimulate glucose uptake and enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes. mdpi.com One of the most active compounds, 4-chloro-2'-benzyloxychalcone, was found to act via a PI3K-dependent pathway. mdpi.com
More directly, a series of structural analogues of ((benzyloxy)phenyl)propanoic acid bearing an aminobornyl moiety were synthesized and evaluated for their hypoglycemic activity. nih.gov These compounds were found to increase glucose uptake in HepG2 cells without cytotoxic effects. nih.gov Their mechanism of action is believed to be through the activation of the free fatty acid receptor-1 (FFAR1), a G protein-coupled receptor that plays a role in stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.govnih.gov Two compounds, based on a meta-substituted phenylpropanoic acid, demonstrated a pronounced hypoglycemic effect in an oral glucose tolerance test in mice. nih.gov
| Compound Class | Biological Process | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 2'-Benzyloxychalcone derivatives | Glucose Uptake | PI3K-dependent pathway | Stimulated glucose uptake and potentiated insulin-stimulated glucose uptake in adipocytes. | mdpi.com |
| ((Benzyloxy)phenyl)propanoic acid with aminobornyl moiety | Glucose Uptake / Hypoglycemic Effect | FFAR1 Agonist | Increased glucose uptake in HepG2 cells; pronounced hypoglycemic effect in vivo. | nih.gov |
Structure-Based Approaches to Elucidating Biological Mechanisms
Structure-based drug design (SBDD) is a powerful strategy for developing potent and selective inhibitors of therapeutic targets. This approach relies on the three-dimensional structure of the target protein to guide the design of complementary ligands. nih.gov
In the context of AKR1C3, X-ray crystallography has been instrumental in understanding how inhibitors bind to the enzyme. nih.gov For example, the crystal structure of AKR1C3 in complex with a bile acid fused tetrazole inhibitor revealed that the inhibitor binds in a manner similar to other carboxylate-containing inhibitors. The steroidal scaffold and the tetrazole moiety were identified as key features that could be optimized to improve potency and specificity. nih.gov Molecular docking simulations further supported these findings, predicting similar binding modes for other potent inhibitors in the series. nih.gov
Similarly, co-crystallization of AKR1C3 with benzoisoxazole-based inhibitors has provided clear views of how these compounds occupy the androstenedione (B190577) binding site, confirming the biochemical data and providing a rational basis for further optimization. nih.gov These structural insights are invaluable for the iterative process of drug design, allowing for the rational modification of lead compounds to enhance their biological activity and selectivity.
Computational and Theoretical Studies on 3 Benzyloxy Phenyl Methanamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding the interactions between a potential drug molecule and its biological target. For derivatives of (3-(Benzyloxy)phenyl)methanamine, docking simulations are used to explore binding affinities and interaction types with various protein receptors.
Research on compounds structurally related to this compound demonstrates the utility of this approach. For instance, molecular docking studies on chalcone (B49325) derivatives containing a benzyloxy phenyl group have been performed to evaluate their inhibitory activity against targets like acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. researchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. The binding energy, calculated during docking, provides an estimate of the ligand's affinity for the target. Lower binding energy values typically indicate a more stable and potent interaction. researchgate.netopenmedicinalchemistryjournal.com
In one study, a (benzyloxy)phenyl derivative was docked against the SARS-CoV-2 main protease (Mpro), revealing a binding affinity of -7.6 kcal/mol, suggesting a strong interaction with the viral protein. rri.res.in Such studies are fundamental in the rational design of new therapeutic agents, allowing researchers to predict how modifications to the molecular structure might enhance binding to a specific target. researchgate.net
Table 1: Example Binding Affinities of Benzyloxy-Containing Compounds with Various Protein Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |
| Tetrazole-allied compounds | Human Acetylcholinesterase (AChE) | -8.32 to -10.06 | researchgate.net |
| Benzyloxy Phenyl Chalcone Derivative | SARS-CoV-2 Main Protease (Mpro) | -7.43 | researchgate.net |
| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron Variant | -7.6 | rri.res.in |
| Flavanoid (EGCG) | Monoamine Oxidase A (MAOA) | -9.5 | nih.gov |
This table presents data for structurally related compounds to illustrate the application of molecular docking. The values are context-dependent and vary based on the specific ligand, protein, and software used.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. For this compound and its analogs, DFT calculations provide deep insights into their intrinsic properties. nih.govnih.gov The B3LYP functional combined with a basis set like 6-311G++ or 6-311++G(d,p) is a common level of theory for these types of organic molecules, as it is known to reproduce experimental results with good accuracy. researchgate.netnih.gov
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformers of a molecule. doaj.org This involves optimizing the molecular geometry to find the equilibrium structure on the potential energy surface. nih.gov
For molecules containing flexible groups like the benzyloxy and methanamine moieties in this compound, multiple low-energy conformations can exist. DFT calculations can determine the optimized bond lengths, bond angles, and dihedral angles for these conformers. academie-sciences.fr By comparing the relative energies of different conformations, researchers can understand the molecule's flexibility and the shapes it is most likely to adopt in a biological environment, which is critical for its interaction with a receptor.
DFT is a powerful tool for elucidating the electronic properties of a molecule, which govern its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rri.res.in The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov
Table 2: Example Electronic Properties of a Benzyloxy Phenyl Derivative from DFT Calculations
| Parameter | Description | Typical Value (eV) | Reference |
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0814 | rri.res.in |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.7466 | rri.res.in |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3347 | rri.res.in |
| Electronegativity (χ) | Tendency to attract electrons | 4.0323 | nih.gov |
This table shows representative DFT-calculated values for a related benzyloxy-containing compound to demonstrate the types of data generated. Exact values are specific to the molecule and computational method.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgsysrevpharm.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their measured activity. wikipedia.org
For classes of compounds similar to this compound, QSAR studies have been successfully employed. For example, a QSAR model was developed for phenoxyphenyl-methanamine (PPMA) compounds to evaluate their activity at serotonin (B10506) receptors and transporters. nih.gov In such studies, descriptors representing substituent effects (e.g., Hammett constants for electronic effects), size, and hydrophobicity are used to build a predictive model. nih.govnih.gov A statistically robust QSAR model, validated through methods like cross-validation, can be used to predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov This allows for the prioritization of which derivatives to synthesize and test, saving significant time and resources. The general form of a QSAR model is:
Activity = f(molecular descriptors) + error wikipedia.org
The quality of a QSAR model is often assessed by its correlation coefficient (R²) and predictive ability (q²). For instance, a QSAR model for PPMA compounds yielded an R² value of 0.73 for their activity at the 5HT₂ₐ receptor. nih.gov
In Silico Screening and Compound Design
In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. nih.govrsc.org This approach, often coupled with molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, is a cornerstone of modern drug discovery. mdpi.comnih.gov
The this compound scaffold can serve as a starting point for the design of new, more potent, and selective compounds. A prime example is the development of derivatives of the isomeric (2-(benzyloxy)phenyl)methanamine (B111105) as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising target for cancer therapy. acs.org In that work, initial lead compounds were chemically modified, and the resulting series of derivatives were evaluated. This process often involves creating a virtual library of analogs by adding or modifying functional groups on the parent scaffold and then using computational tools to screen them. This allows researchers to explore the structure-activity relationship (SAR) and design compounds with improved properties, such as enhanced potency or better selectivity, before committing to chemical synthesis. acs.orgnih.gov
Future Research Directions and Unexplored Potential of 3 Benzyloxy Phenyl Methanamine
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic routes is paramount for the exploration of any chemical entity. For (3-(Benzyloxy)phenyl)methanamine, future research could focus on moving beyond classical methods to more innovative and green synthetic strategies.
Established methods for the synthesis of phenylmethylamines, the structural class to which this compound belongs, typically involve the reduction of aromatic nitro compounds, the reaction of halogenated aromatic compounds with ammonia (B1221849) at high temperatures and pressures, the reaction of ammonia with phenols, or the reduction of aromatic nitriles. google.com A common laboratory-scale synthesis of this compound might involve the reduction of 3-(benzyloxy)benzonitrile (B1268339) or the reductive amination of 3-(benzyloxy)benzaldehyde.
Future synthetic explorations could include:
Catalytic Hydrogenation: The use of heterogeneous catalysts, such as palladium, platinum, nickel, or molybdenum on various supports, for the continuous hydrogenation of the corresponding nitrile offers a scalable and environmentally friendly approach. google.com Research could focus on developing highly selective and reusable catalysts to improve yield and reduce waste.
Flow Chemistry: Transferring the synthesis to a continuous flow reactor system can offer significant advantages in terms of safety, scalability, and process control. chemicalbook.com This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Biocatalysis: The use of enzymes, such as transaminases, could provide a highly stereoselective route to chiral derivatives of this compound, which would be invaluable for studying its biological activity.
Broadening the Scope of Biological Applications
While the specific biological activities of this compound are not extensively documented in publicly available literature, the structural components of the molecule—a benzylamine (B48309) and a benzyloxy phenyl group—are present in numerous biologically active compounds. This suggests that this compound could be a valuable starting point for the discovery of new therapeutic agents.
Derivatives of the isomeric (2-(benzyloxy)phenyl)methanamine (B111105) have been investigated as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a promising target in oncology. google.com This suggests that this compound and its derivatives could also be explored for their potential as enzyme inhibitors in cancer therapy.
Furthermore, benzyloxyphenyl moieties are found in compounds designed as inhibitors of the STAT3 signaling pathway, which is another critical target in cancer research. researchgate.net The structural similarity provides a strong rationale for screening this compound and its analogues against this and other related pathways.
Future research should involve broad-based screening of this compound against a variety of biological targets, including but not limited to:
Kinases and Methyltransferases: Given the activity of its isomer, a focused investigation into its inhibitory potential against these enzyme families is warranted.
G-Protein Coupled Receptors (GPCRs): The phenethylamine (B48288) scaffold is a common feature in ligands for many GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. wikipedia.org
Ion Channels: The modulation of ion channel activity is a key mechanism for many drugs, and the lipophilic nature of the benzyloxy group could facilitate interaction with these membrane-embedded proteins.
Advanced Mechanistic Characterization
Should initial screenings reveal significant biological activity, a deep dive into the compound's mechanism of action will be crucial. This involves understanding how the molecule interacts with its biological target at a molecular level and the downstream consequences of this interaction.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental. This involves synthesizing and testing a library of analogues to determine which parts of the molecule are essential for its activity. For instance, in related N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the phenyl ring have been shown to significantly impact inhibitory potency against deubiquitinases. acs.org Similarly, for 3-phenylcoumarin-based inhibitors of monoamine oxidase B, substitutions on the phenyl ring are critical for activity. researchgate.netfrontiersin.org
A potential SAR study for this compound could involve:
Modification of the benzyloxy group: Replacing the phenyl ring with other aromatic or aliphatic groups to probe the importance of this moiety.
Substitution on the phenyl rings: Introducing various electron-donating or electron-withdrawing groups to understand the electronic requirements for activity.
Alteration of the aminomethyl group: Exploring the impact of N-alkylation or N-acylation on biological activity.
Computational Modeling: In silico methods can play a pivotal role in elucidating the mechanism of action. Molecular docking studies can predict the binding mode of this compound to its putative target, guiding the design of more potent analogues. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding.
Integration with Emerging Technologies in Organic and Medicinal Chemistry
The exploration of this compound can be significantly accelerated by embracing emerging technologies that are revolutionizing drug discovery and development.
High-Throughput Screening (HTS): To rapidly assess the biological potential of this compound and its derivatives, HTS can be employed to test large numbers of compounds against a wide array of biological targets.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. These technologies can also be used to design novel synthetic pathways and optimize reaction conditions.
DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries based on the this compound scaffold would enable the rapid screening of billions of compounds against a variety of protein targets, dramatically increasing the chances of identifying a potent and selective binder.
The International Union of Pure and Applied Chemistry (IUPAC) has identified several emerging technologies in chemistry that could be highly relevant, including flow chemistry, artificial intelligence, and nanopesticides, highlighting the trend towards more automated, intelligent, and targeted chemical research. chemicalbook.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
